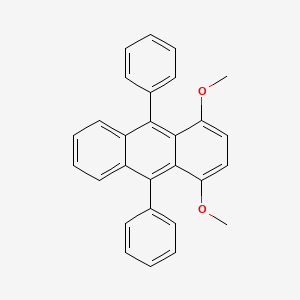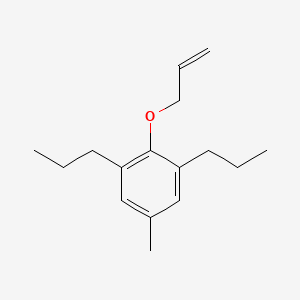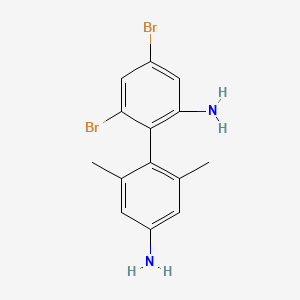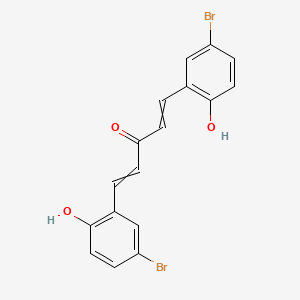
2-Phenylpent-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpent-3-enal is an organic compound with the molecular formula C11H12O. It is an α,β-unsaturated aldehyde, characterized by the presence of a phenyl group attached to the third carbon of a pentenal chain. This compound is known for its applications in various fields, including organic synthesis and flavoring agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylpent-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction typically uses a base such as sodium hydroxide in methanol as a solvent . Another method involves the bromination of cinnamaldehyde followed by dehydrobromination and olefination .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available cinnamaldehyde as a starting material. The process includes bromination-dehydrobromination and olefination-dehydrobromination sequences, which are efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpent-3-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenylpent-3-enal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Phenylpent-3-enal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. This reactivity is crucial for its biological activities and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylpent-2-enal
- 3-Phenylpent-2-enal
- 2-Phenylcrotonaldehyde
Uniqueness
2-Phenylpent-3-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and α,β-unsaturated aldehyde moiety make it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
5729-50-0 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(E)-2-phenylpent-3-enal |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-9,11H,1H3/b6-2+ |
Clé InChI |
ATYUEOYJIQYTAG-QHHAFSJGSA-N |
SMILES isomérique |
C/C=C/C(C=O)C1=CC=CC=C1 |
SMILES canonique |
CC=CC(C=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)



![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)



